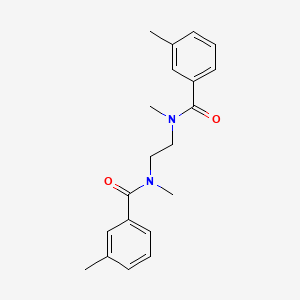
N,N'-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide): is an organic compound characterized by the presence of two benzamide groups connected via an ethane-1,2-diyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) typically involves the reaction of N,N’-dimethylbenzamide with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides.
科学的研究の応用
Chemistry: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is used in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
類似化合物との比較
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of benzamide.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): Contains oxobutanamide groups instead of benzamide.
Ethane-1,2-diyl bis(2,3,4,5,6-pentafluorobenzoate): Contains pentafluorobenzoate groups instead of benzamide.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is unique due to the presence of dimethylbenzamide groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activity distinguish it from other similar compounds.
特性
CAS番号 |
106664-31-7 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
N,3-dimethyl-N-[2-[methyl-(3-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-5-9-17(13-15)19(23)21(3)11-12-22(4)20(24)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-4H3 |
InChIキー |
JPCNPTGVAWECTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CCN(C)C(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
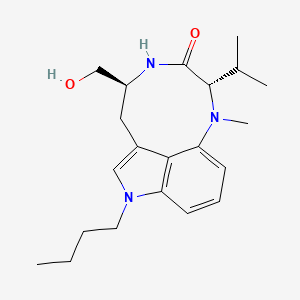
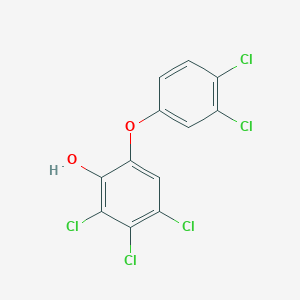
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
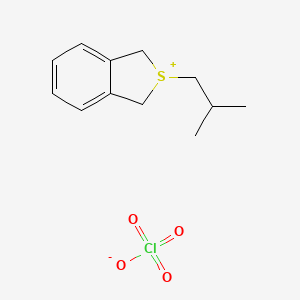
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
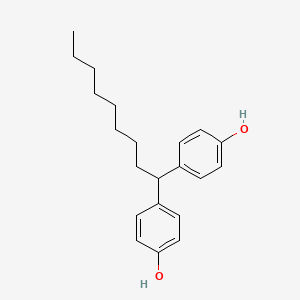
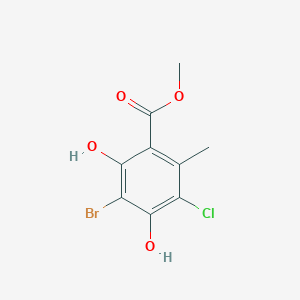
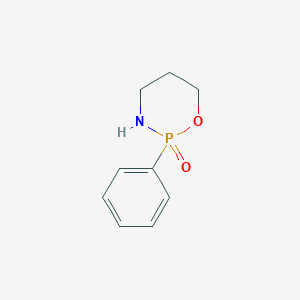
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
